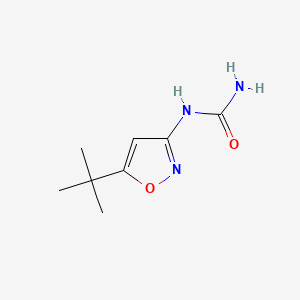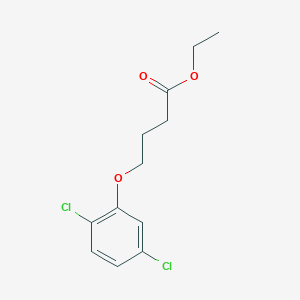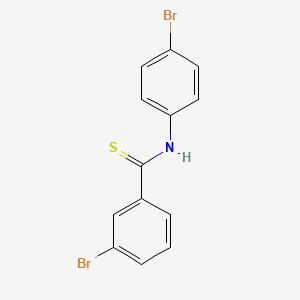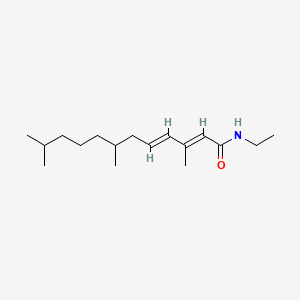
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two conjugated double bonds and a trimethyl-substituted dodecadienamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- typically involves multi-step organic reactions. One common method starts with the preparation of the ethyl ester of 3,7,11-trimethyl-2,4-dodecadienoate from 4-methyltetrahydropyran. The cleavage of 4-methyltetrahydropyran by acetyl bromide in the presence of zinc chloride yields 3-methyl-5-bromo-1-acetoxypentane. This intermediate is then coupled with isobutylmagnesium bromide to produce tetrahydrogeraniol, which is subsequently oxidized to the corresponding aldehyde. The aldehyde undergoes further reactions with allylmagnesium chloride and oxidation to form 6,10-dimethyl-3E-undecen-2-one, which is finally converted to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s properties.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester: Shares a similar backbone but differs in functional groups.
6,10-Dimethyl-3E-undecen-2-one: An intermediate in the synthesis of the target compound with similar structural features.
Uniqueness
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- is unique due to its specific amide functional group and conjugated double bonds, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
58084-44-9 |
|---|---|
Formule moléculaire |
C17H31NO |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
(2E,4E)-N-ethyl-3,7,11-trimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C17H31NO/c1-6-18-17(19)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3,(H,18,19)/b12-8+,16-13+ |
Clé InChI |
BSURDEZWFDLQNC-UEVLXMDPSA-N |
SMILES isomérique |
CCNC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C |
SMILES canonique |
CCNC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


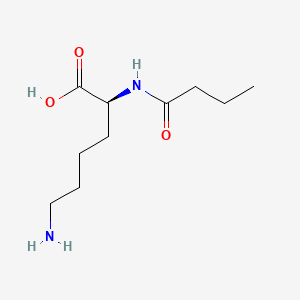
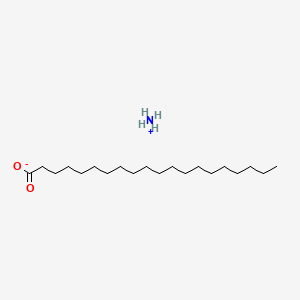
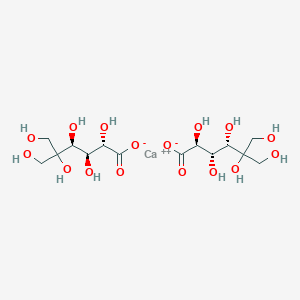

![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)
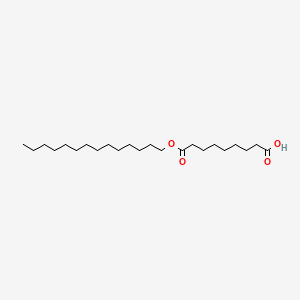
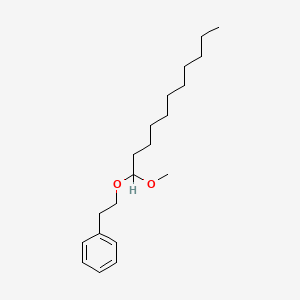
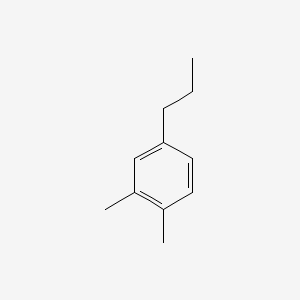
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)


